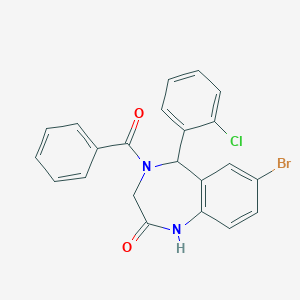
4-benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C22H16BrClN2O2 and its molecular weight is 455.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkylation and Molecular Structure
Researchers explored the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with different alkyl tosylates, leading to the formation of various derivatives. Detailed study of these reactions and the resulting molecular and crystal structures provided significant insights into the chemical behavior and properties of these compounds (Pavlovsky et al., 2009).
Crystal Structures and Conformation Changes
Further research into the synthesis and crystal structures of related compounds revealed insights into the conformational changes and assembly modes in the crystal structures of these compounds. These findings are crucial for understanding the chemical and physical properties of these compounds at a molecular level (Kravtsov et al., 2012).
Synthesis and Chemical Behavior
Novel Synthesis Approaches
Research into the synthesis of new 3-substituted and spiro 1,5-benzodiazepin-2-ones under phase-transfer catalysis conditions expanded the understanding of the chemical synthesis routes for these compounds. This work contributes to the broader knowledge of benzodiazepine derivatives synthesis (Abdel-ghany et al., 2001).
Synthesis and Receptor Affinity
A study on the synthesis and structure of certain derivatives, along with an examination of their affinity toward CNS benzodiazepine receptors, provided valuable information about the interaction of these compounds with biological systems. This research is crucial for understanding the potential therapeutic applications of these compounds (Pavlovsky et al., 2007).
Solubility and Physicochemical Properties
Solubility Studies
Investigations into the solubility of certain benzodiazepine derivatives in various solvents at different temperatures contributed to the understanding of the physicochemical properties of these compounds. Such studies are vital for the formulation and design of drug delivery systems (Jouyban et al., 2010).
Pharmacological and Biological Activity
Biological Activity and Binding
Research on the synthesis and pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives provided insights into the anxiolytic, anticonvulsant, and other pharmacological effects of these compounds. Understanding their binding to benzodiazepine and cholecystokinin receptors opens the door to potential therapeutic applications (Andronati et al., 2002).
Properties
IUPAC Name |
4-benzoyl-7-bromo-5-(2-chlorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-15-10-11-19-17(12-15)21(16-8-4-5-9-18(16)24)26(13-20(27)25-19)22(28)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLBOBWEYAUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzoyl-4,9-dimethylfuro[2,3-h]chromen-2-one](/img/structure/B420503.png)
![(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide](/img/structure/B420507.png)
![6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420508.png)
![6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420510.png)
![Ethyl 2-({2-[bis(4-chlorophenyl)(hydroxy)acetyl]-1-phenylhydrazino}carbonyl)benzoate](/img/structure/B420511.png)





![1-benzyl-5-[1-(4-chloroanilino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420523.png)

![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B420526.png)
